molecular formula C2H8O7P2 B1671696 Etidronic acid CAS No. 2809-21-4

Etidronic acid

Cat. No.: B1671696
CAS No.: 2809-21-4
M. Wt: 206.03 g/mol
InChI Key: DBVJJBKOTRCVKF-UHFFFAOYSA-N
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Description

Etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid, HEDP) is a first-generation bisphosphonate that inhibits bone resorption by altering osteoclast activity . It is used clinically to manage Paget’s disease, osteoporosis, and hypercalcemia of malignancy. Administered orally or intravenously, this compound reduces bone turnover biomarkers and increases lumbar vertebral bone mineral density (BMD) in postmenopausal osteoporosis, with efficacy comparable to hormone replacement therapy (HRT) in preserving BMD and reducing vertebral fractures . Structurally, it mimics pyrophosphate, regulating calcification and decalcification .

Preparation Methods

Etidronic acid can be synthesized through several methods:

Chemical Reactions Analysis

Etidronic acid undergoes various chemical reactions:

Scientific Research Applications

Medical Applications

1.1 Treatment of Bone Diseases

Etidronic acid is primarily utilized in the treatment of bone diseases characterized by osteoclastic bone resorption. Its therapeutic applications include:

  • Paget’s Disease : this compound is effective in managing Paget's disease, which involves abnormal bone remodeling. Clinical studies have demonstrated that doses ranging from 5 to 20 mg/kg/day can significantly reduce bone pain and deformity associated with this condition .
  • Hypercalcemia of Malignancy : It is used to treat elevated calcium levels in patients with malignancies, helping to restore normal calcium levels and alleviate symptoms .
  • Osteolytic Bone Metastases : In patients with cancer that has spread to the bones, this compound can help manage bone pain and reduce skeletal-related events .
  • Calcified Uremic Arteriolopathy : This condition, often seen in patients with chronic kidney disease, can also be managed with this compound .

1.2 Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its effectiveness in treating bone diseases. It acts as a potent inhibitor of osteoclast-mediated bone resorption, thereby reducing the rate of bone loss . The compound has been shown to have a favorable safety profile when used at recommended doses.

Industrial Applications

2.1 Water Treatment

This compound is employed in water treatment processes to prevent crystalline scale deposition. It acts as a chelating agent, binding to metal ions and preventing their precipitation as insoluble salts. This application is crucial in maintaining the efficiency of water systems in various industries .

2.2 Detergents and Cleaning Agents

The compound is also utilized in the formulation of detergents and cleaning agents, particularly in the paper, textiles, and photographic industries. Its ability to chelate metal ions enhances the effectiveness of these cleaning products by preventing metal ion interference during cleaning processes .

2.3 Oil Well Applications

In offshore oil drilling operations, this compound serves as a complexing agent that helps manage mineral scaling within oil wells. This application is vital for maintaining operational efficiency and preventing equipment damage due to scale formation .

Complex Formation Studies

Recent studies have investigated the complex formation between this compound and various metal ions, such as europium(III). These studies utilize techniques like time-resolved laser-induced fluorescence spectroscopy and mass spectrometry to understand the solubility and structural characteristics of these complexes under varying conditions .

ParameterValue
Metal IonEuropium(III)
LigandThis compound
pH RangeVaried (specific ranges studied)
Techniques UsedNMR, IR Spectroscopy, ICP-MS

Environmental Applications

This compound has also been explored for its potential in recovering critical metals from electronic waste through hydrochemical processes. Studies indicate that this compound can enhance metal extraction efficiency when used at appropriate solid-to-liquid ratios .

Mechanism of Action

Etidronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This inhibition helps to maintain bone density and strength. The compound mimics the action of pyrophosphate, a natural regulator of calcification and decalcification in the body .

Comparison with Similar Compounds

Comparison with Other Bisphosphonates

First-Generation Bisphosphonates

  • Clodronic Acid and Tiludronic Acid: Like etidronic acid, these lack nitrogen in their side chains and primarily act via osteoclast apoptosis induction. However, this compound has broader applications in non-skeletal contexts, such as water treatment and agricultural machinery, due to its chelating properties and biodegradability .
  • Efficacy in Bone Diseases: this compound (400 mg/day cyclic therapy) increases lumbar BMD by ~5% over 3 years in osteoporosis . Clodronic acid shows similar potency but is less studied in non-metastatic bone diseases.

Second- and Third-Generation Bisphosphonates

  • Alendronate, Risedronate (Second-Gen) : These nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, enhancing anti-resorptive potency. Alendronate reduces vertebral fracture risk by 50% compared to this compound’s ~30–40% .
  • Zoledronic Acid (Third-Gen) : Administered annually via infusion, zoledronic acid reduces fracture risk by 70% in osteoporosis, surpassing this compound’s efficacy .

Table 1: Key Differences Between this compound and Newer Bisphosphonates

Property This compound Alendronate Zoledronic Acid
Generation First Second Third
Mechanism Non-nitrogenous (pyrophosphate analog) Nitrogenous (FPP synthase inhibition) Nitrogenous (FPP synthase inhibition)
Administration Oral/IV Oral IV infusion
Fracture Risk Reduction ~30–40% (vertebral) ~50% (vertebral) ~70% (vertebral)
Non-Skeletal Uses Water treatment, agriculture None None

Efficacy in Smear Layer Removal

  • vs. EDTA : this compound (18%) and EDTA (17%) show comparable efficacy in coronal and middle root regions. However, EDTA performs worse in the apical third due to reduced chelation in sclerotic dentin, while this compound’s lower efficacy is attributed to weaker calcium-binding capacity .
  • vs. Maleic Acid (7%) : Maleic acid outperforms both this compound and EDTA in apical third smear layer removal (p < 0.05) .

Table 2: Smear Layer Removal Efficiency by Chelator (Mean Scores)

Chelator Coronal Region Middle Region Apical Region
18% this compound 1.2 ± 0.4 1.8 ± 0.6 3.5 ± 0.8
17% EDTA 1.1 ± 0.3 1.7 ± 0.5 3.3 ± 0.7
7% Maleic Acid 0.9 ± 0.2 1.3 ± 0.4 2.1 ± 0.5

Lower scores indicate better efficacy

Dentinal Tubule Penetration

In bioceramic sealer applications, this compound combined with NaOCl (continuous chelation) shows 498.95 µm lower penetration depth in the coronal third compared to EDTA (sequential chelation) (p < 0.001) .

Anticancer Activity

However, newer bisphosphonates like zoledronic acid have stronger antineoplastic effects .

Industrial and Agricultural Uses

  • Water Treatment : this compound inhibits scale formation in pipelines, outperforming polyphosphates due to UV stability and biodegradability .
  • Agriculture : It acts as a nutrient source under sunlight and enhances plant growth, unlike citric acid or EDTA .

Limitations and Controversies

  • Fracture Prevention in Steroid-Induced Osteoporosis : this compound increases lumbar BMD but lacks evidence for fracture risk reduction, unlike alendronate or risedronate .
  • Mutagenicity : Long-term use may induce p53 mutations in cancer cells, raising concerns about resistance .

Biological Activity

Etidronic acid, a member of the bisphosphonate class of drugs, is primarily used in the treatment of various bone disorders. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, making it effective for conditions such as osteoporosis, Paget's disease, and hypercalcemia associated with malignancy. This article delves into the pharmacological properties, clinical applications, and research findings related to this compound.

This compound acts by inhibiting osteoclast activity, which is crucial for bone resorption. It alters the cellular mechanisms involved in bone metabolism, leading to decreased biochemical markers of bone turnover. This action helps in maintaining or increasing bone mineral density (BMD) and reducing the risk of fractures.

Clinical Applications

  • Osteoporosis : Clinical studies have shown that this compound can significantly increase BMD in postmenopausal women. A regimen of 400 mg/day for 14 days as part of a 90-day cycle has been effective in reducing vertebral fracture incidence .
  • Paget's Disease : In patients with symptomatic Paget's disease, dosages ranging from 5 to 20 mg/kg/day have demonstrated rapid decreases in biochemical indices of bone turnover .
  • Hypercalcemia : Intravenous administration of this compound at doses of 7.5 mg/kg/day has been used effectively in managing hypercalcemia due to malignancy, although it is less effective than newer bisphosphonates like pamidronate .
  • Heterotopic Ossification : Higher dosages (10-20 mg/kg/day) are effective in preventing heterotopic ossification in neurological and post-surgical patients .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals low gastrointestinal absorption, with most excretion occurring via feces or urine. Studies indicate that bone is the primary tissue that retains radioactivity from labeled this compound, underscoring its targeted action on skeletal tissue .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityLow (primarily fecal/urinary excretion)
Half-lifeVaries based on dosage and route
Volume of distributionLimited to skeletal tissue

Toxicology and Safety Profile

Toxicity studies have established a no-observed-adverse-effect level (NOAEL) for this compound at doses exceeding 1724 mg/kg/day in rats . Chronic toxicity studies indicate minimal adverse effects at therapeutic doses; however, prolonged use at high doses may lead to mineralization defects in forming bone .

Table 2: Toxicity Findings from Animal Studies

Study TypeNOAEL (mg/kg/day)Observed Effects
90-Day Rat Study≥1724No significant adverse effects
104-Week Rat Study24Slight skin pallor
Beagle Dog Study>1746 (males)No treatment-related effects

Case Studies and Research Findings

  • Osteoporosis Management : A study involving postmenopausal women showed that this compound increased BMD significantly over three years compared to hormone replacement therapy (HRT) .
  • Paget's Disease Treatment : In a clinical trial, patients receiving this compound showed marked improvement in symptoms and biochemical markers after six months of treatment at recommended dosages .
  • Antimicrobial Efficacy : Recent research evaluated the antibacterial properties of this compound as an irrigant in primary teeth, demonstrating its potential application beyond traditional uses .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie etidronic acid’s inhibition of osteoclast-mediated bone resorption in vitro?

this compound directly suppresses osteoclast activity by disrupting actin ring formation and inducing apoptosis, as demonstrated in pit assays using isolated osteoclasts . Methodologically, researchers should employ fluorescent actin-staining (e.g., phalloidin) to visualize cytoskeletal changes and caspase-3 assays to confirm apoptosis. Controls must include untreated osteoclasts and comparator bisphosphonates (e.g., alendronate) to validate specificity.

Q. What standardized protocols ensure solubility and stability of this compound in experimental preparations?

this compound is typically dissolved in DMSO at 45 mg/mL (218.41 mM) for in vitro studies, with aliquots stored at -80°C for ≤1 year to prevent degradation . For in vivo use, dilute to ≤10 mM in PBS or saline to avoid solvent toxicity. Researchers must verify pH stability (optimal pH 7.0–7.4) using spectrophotometric analysis and validate bioactivity via calcium-binding assays before experimentation .

Q. Which animal models are most appropriate for studying this compound’s effects on ectopic calcification?

The 5/6 nephrectomy rat model is widely used to study aortic calcification, with this compound administered subcutaneously (5–40 mg/kg/day) for 3–4 weeks . Key endpoints include micro-CT quantification of aortic calcium deposits and mRNA analysis of calcification inhibitors (e.g., matrix Gla protein). Sham-operated and untreated nephrectomy cohorts are critical controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on bone mineral density (BMD) across rodent models?

Discrepancies in BMD outcomes (e.g., tibial preservation in arthritis models vs. no effect in healthy rats) may arise from disease-specific osteoclast activation . To address this, perform longitudinal μCT scans with region-of-interest segmentation (e.g., proximal tibia vs. femur) and correlate results with serum TRAP5b levels. Meta-analyses of dosing regimens (10–40 mg/kg) across studies can identify model-specific thresholds .

Q. What methodological adaptations enable the use of this compound as a catalyst in organic synthesis (e.g., β-enaminone formation)?

In aqueous synthesis protocols, this compound (5 mol%) catalyzes condensation reactions between dimedone and amines at room temperature . Researchers should optimize reaction time (30–60 min) via TLC monitoring and characterize products using 1^1H/13^{13}C NMR. Comparative studies with traditional catalysts (e.g., acetic acid) are essential to validate efficiency and green chemistry advantages.

Q. What ethical and data integrity safeguards are critical in long-term this compound studies involving rodent models?

Protocols must include:

  • Humane endpoints : Weight loss >20%, severe lameness, or ulceration trigger euthanasia .
  • Pseudonymization : Separate animal IDs from experimental data, with access restricted to the lead statistician .
  • Transparency : Pre-register dosing schedules and exclusion criteria on platforms like Open Science Framework to mitigate bias .

Q. How should researchers statistically analyze this compound’s dual role in inhibiting aortic calcification and improving vascular function?

Use mixed-effects models to account for repeated measures (e.g., weekly blood pressure readings) and ANCOVA to adjust for baseline calcium scores. Pair RNA-seq data (e.g., matrix Gla protein expression) with hemodynamic outcomes (e.g., pulse wave velocity) via multivariate regression . Sensitivity analyses must exclude outliers identified through Grubbs’ test (α=0.05).

Q. Methodological Resources

  • In vitro osteoclast assays : Pit resorption protocols .
  • Dosing optimization : Pharmacokinetic modeling for subcutaneous administration .
  • Ethical compliance : Institutional Animal Care and Use Committee (IACUC) guidelines for bisphosphonate studies .

Properties

IUPAC Name

(1-hydroxy-1-phosphonoethyl)phosphonic acid
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InChI

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)
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InChI Key

DBVJJBKOTRCVKF-UHFFFAOYSA-N
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Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O
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Molecular Formula

C2H8O7P2
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Related CAS

14860-53-8 (tetra-potassium salt)
Record name Etidronic acid [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID6023028
Record name Etidronic acid
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Molecular Weight

206.03 g/mol
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Physical Description

White odorless powder; [MSDSonline], Solid
Record name Etidronic acid
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Solubility

1.15e+01 g/L
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Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION.
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CAS No.

2809-21-4, 25211-86-3, 7414-83-7
Record name (1-Hydroxyethylidene)-1,1-diphosphonic acid
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Melting Point

198-199
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Synthesis routes and methods

Procedure details

Acetic acid (50 g), phosphorous acid (240 gm) and 1,4-dioxane (1000 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (400 gm) was then added to the reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (500 ml) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and acetonitrile (1000 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered, washed with acetonitrile and dried in vacuum oven to give 9 gm of product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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